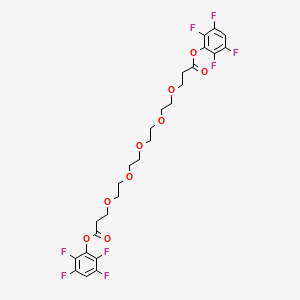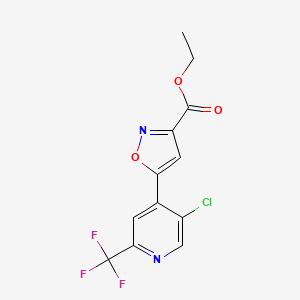
Ethyl 5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32708619 is a chemical compound with unique properties and applications in various scientific fields. This compound has garnered attention due to its potential uses in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance and potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32708619 involves specific reaction conditions and reagents. Detailed synthetic routes are essential for producing this compound with high purity and yield. The exact methods and conditions for its synthesis can vary, but typically involve a series of chemical reactions that require precise control of temperature, pressure, and the use of catalysts.
Industrial Production Methods: Industrial production of MFCD32708619 may involve scaling up laboratory methods to produce larger quantities. This often requires optimization of reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD32708619 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s structure and the reagents used.
Common Reagents and Conditions: Common reagents for reactions involving MFCD32708619 include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from reactions involving MFCD32708619 depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
MFCD32708619 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, MFCD32708619 could have potential therapeutic applications, although further research is needed to fully understand its effects. In industry, this compound may be used in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of MFCD32708619 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for determining its effects and potential applications. The compound may bind to certain proteins or enzymes, influencing their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds similar to MFCD32708619 include those with similar structures or functional groups. These compounds may share some properties and applications but can also have unique characteristics that set them apart.
Uniqueness: MFCD32708619 is unique due to its specific structure and the resulting properties. Comparing it with similar compounds can highlight its distinct features and potential advantages in various applications.
Conclusion
MFCD32708619 is a compound with significant potential in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its importance and potential uses. Further research is needed to fully explore its capabilities and applications.
Propriétés
Formule moléculaire |
C12H8ClF3N2O3 |
|---|---|
Poids moléculaire |
320.65 g/mol |
Nom IUPAC |
ethyl 5-[5-chloro-2-(trifluoromethyl)pyridin-4-yl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H8ClF3N2O3/c1-2-20-11(19)8-4-9(21-18-8)6-3-10(12(14,15)16)17-5-7(6)13/h3-5H,2H2,1H3 |
Clé InChI |
ZBOFQRLVUULMJC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NOC(=C1)C2=CC(=NC=C2Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13711421.png)
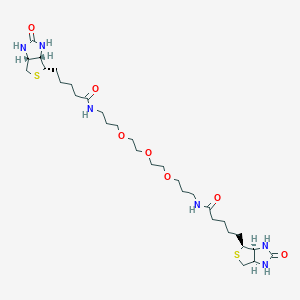
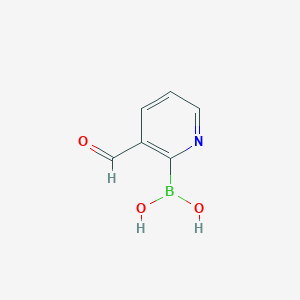
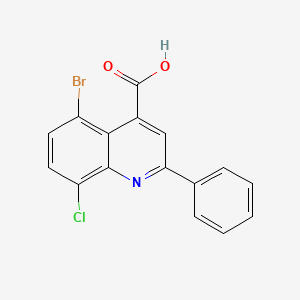
![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)
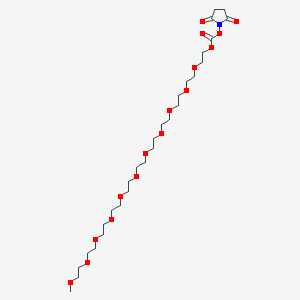


![2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid](/img/structure/B13711460.png)

![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)

